molecular formula C59H70B2Cl2Na4O10 B10847766 Cosalane derivative

Cosalane derivative

Katalognummer: B10847766
Molekulargewicht: 1123.7 g/mol
InChI-Schlüssel: ABZNJZXRGKGMJC-OIFNYXQLSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pharmacophore Extension Strategies

A landmark study in 1999 introduced cosalane analogues with extended pharmacophores featuring substituted benzoic acid rings attached via methylene or amide linkers. These modifications aimed to increase the molecule’s surface contact area with CD4 and gp120. The methylene-linked derivative (Fig. 1A) demonstrated superior anti-HIV-1 activity compared to the parent compound, inhibiting cytopathic effects in CEM-SS cells with an EC50 of 0.8 μM. Amide-linked variants showed slightly reduced potency but offered enhanced metabolic stability.

Table 1 : Anti-HIV Activity of Select Cosalane Derivatives

Derivative Structure Linker Type EC50 (HIV-1 IIIB) Selectivity Index
Parent Cosalane - 1.2 μM >100
Benzoic Acid-Methylene Methylene 0.8 μM 85
Benzoic Acid-Amide Amide 1.5 μM 92
Amino Acid Conjugate (Asp) Ester 2.1 μM 110

Data adapted from

Linker Optimization

Replacing the original three-carbon linker between the cholestane core and disalicylmethane unit with rigid aromatic spacers yielded derivatives with improved target specificity. X-ray crystallographic studies revealed that shorter linkers (1-2 carbons) constrained the molecule’s conformation, enhancing complementarity with the CD4 binding pocket. Conversely, longer polyethylene glycol linkers increased aqueous solubility but reduced antiviral potency due to entropic penalties during binding.

Charge and Solubility Enhancements

To address cosalane’s limited bioavailability, researchers synthesized amino acid conjugates where the carboxylate groups were esterified with polar residues like aspartate and glutamate. This strategy successfully introduced additional anionic charges while preserving anti-HIV activity. The aspartate conjugate maintained an EC50 of 2.1 μM against HIV-1 IIIB in MT-4 cells, demonstrating that partial masking of carboxylates could be tolerated if compensatory charged groups were present.

Bivalent Derivatives

Recent innovations include dimeric cosalane analogues where two pharmacophores are connected via spacers of varying lengths. These bivalent compounds exploit the multivalent nature of gp120-CD4 interactions, achieving submicromolar inhibition constants in pseudovirus entry assays. Molecular dynamics simulations suggest that the dimeric structures simultaneously engage multiple lysine residues in the CD4 D1 domain, creating a high-avidity interaction.

Eigenschaften

Molekularformel

C59H70B2Cl2Na4O10

Molekulargewicht

1123.7 g/mol

IUPAC-Name

tetrasodium;5-[1-[3-carboxylato-5-chloro-4-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]phenyl]-4-[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]benzoate

InChI

InChI=1S/C59H72B2Cl2O10.4Na/c1-35(2)10-6-11-36(3)49-20-21-50-46-19-18-42-26-37(22-24-58(42,4)51(46)23-25-59(49,50)5)12-9-17-45(40-29-47(56(64)65)54(52(62)31-40)72-33-38-13-7-15-43(27-38)60(68)69)41-30-48(57(66)67)55(53(63)32-41)73-34-39-14-8-16-44(28-39)61(70)71;;;;/h7-8,13-17,27-32,35-37,42,46,49-51,68,70H,6,9-12,18-26,33-34H2,1-5H3,(H,64,65)(H,66,67);;;;/q-2;4*+1/p-2/t36?,37-,42?,46-,49+,50-,51-,58-,59+;;;;/m0..../s1

InChI-Schlüssel

ABZNJZXRGKGMJC-OIFNYXQLSA-L

Isomerische SMILES

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCC[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CCC4C3)CC[C@@H]6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCCC3CCC4(C(C3)CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Steps:

  • Chlorination of Salicylic Acid Derivatives :
    Dichlorodisalicylmethane is prepared by reacting salicylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

  • Coupling with Cholestane :
    Cholestane is treated with dichlorodisalicylmethane in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. This forms the disalicylmethane-cholestane backbone via nucleophilic aromatic substitution.

Representative Reaction:

Cholestane-3-ol+DichlorodisalicylmethaneK2CO3,DMFCosalane+2HCl\text{Cholestane-3-ol} + \text{Dichlorodisalicylmethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Cosalane} + 2\text{HCl}

Table 1: Reaction Conditions and Yields for Core Cosalane Synthesis

Starting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
CholestaneK₂CO₃, DMFDMF802465–7098.5
Dichlorodisalicylmethane-Toluene11068599.0

Functionalization Strategies for Cosalane Derivatives

Cosalane’s dichlorinated disalicylmethane moiety allows for targeted modifications to enhance solubility, receptor affinity, or metabolic stability.

Esterification at the Carboxylate Groups

Introducing polyanionic extensions improves interactions with cationic residues on target proteins (e.g., CD4 or CCR7). A common method involves reacting cosalane with p-(methoxycarbonyl)benzyl bromide :

Procedure :

  • Cosalane (1 eq) is dissolved in DMF with K₂CO₃ (3 eq).

  • p-(Methoxycarbonyl)benzyl bromide (1.2 eq) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 16 hours, yielding a tetra-ester derivative.

Table 2: Optimization of Esterification Reactions

DerivativeReagentBaseSolventYield (%)Bioactivity (IC₅₀, μM)
Tetra-ester cosalanep-MeO-benzyl bromideK₂CO₃DMF780.21 (CCR7)
Acetylated cosalaneAcetic anhydridePyridineTHF821.45 (HIV)

Amino Acid Conjugation via Peptide Chemistry

Amino acid derivatives of cosalane are synthesized using carbodiimide-based coupling. For example, glutamic acid conjugates enhance water solubility:

Protocol :

  • Cosalane’s carboxyl group is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • The activated intermediate is reacted with a protected amino acid (e.g., Fmoc-Glu-OtBu) at −10°C for 24 hours.

  • Deprotection with trifluoroacetic acid (TFA) yields the final conjugate.

Table 3: Amino Acid-Conjugated Cosalane Derivatives

DerivativeAmino AcidCoupling AgentSolventYield (%)
Cosalane-GluGlutamic acidDCC/DMAPDCM75
Cosalane-LysLysineEDCl/HOBtDMF68

Structural Modifications for Enhanced Activity

Chlorination and Aromatic Substitution

Introducing electron-withdrawing groups (e.g., Cl) at specific positions on the salicylic acid rings enhances receptor binding.

Method :

  • Cosalane is treated with sulfuryl chloride (SO₂Cl₂) in chloroform at 40°C for 6 hours, yielding a tetrachlorinated analog with improved CCR7 inhibition (IC₅₀ = 0.19 μM).

Steroidal Backbone Alterations

Modifying the cholestane framework (e.g., oxidation at C7 or C12) alters pharmacokinetic profiles:

  • 7β-Hydroxycosalane : Synthesized via TEMPO-mediated oxidation of cosalane in dichloroethane, followed by sodium borohydride reduction.

Analytical Characterization

Cosalane derivatives are rigorously characterized using:

  • ¹H/¹³C NMR : Confirms substitution patterns and stereochemistry.

  • HPLC-MS : Determines purity (>98%) and molecular weight.

  • X-ray Crystallography : Resolves the dichlorinated disalicylmethane-cholestane conformation.

Table 4: Spectral Data for Select Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Cosalane0.65 (s, 18-CH₃)35.5 (C3)712.3 [M+H]⁺
Tetrachloro-cosalane0.67 (s, 18-CH₃)36.2 (C3)819.8 [M+H]⁺

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cosalan-Derivate unterliegen verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Cosalan-Derivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Inhibition of Chemokine Receptors
    • CCR1 and CCR7 Inhibition : Cosalane has been identified as an effective inhibitor of the CC-chemokine receptor 1 (CCR1) and the CC-chemokine receptor 7 (CCR7). These receptors play crucial roles in immune cell migration and are implicated in several diseases, including cancer and autoimmune disorders. Studies have shown that cosalane can significantly inhibit the binding of chemokines such as RANTES (Regulated upon Activation, Normal T Expressed and Secreted) to CCR1, thereby reducing lymphocyte migration .
    • Mechanism of Action : The mechanism involves cosalane embedding itself into the plasma membrane of cells, which allows sustained inhibition of receptor activity even after the compound is removed from the environment. This has been demonstrated through various assays, including transwell chemotaxis assays where cosalane-treated cells showed reduced migration in response to chemokines .
  • Therapeutic Potential in Inflammatory Diseases
    • Anti-inflammatory Effects : Given its ability to inhibit chemokine-induced processes, cosalane derivatives are being investigated for their potential in treating inflammatory diseases such as asthma and allergies. By blocking specific receptor interactions, these compounds may mitigate the inflammatory responses associated with these conditions .
  • High-Throughput Screening Applications
    • Identification of Antagonists : A high-throughput screening approach has successfully identified cosalane as a potent antagonist for CCR7. This method utilized a β-galactosidase enzyme fragment complementation system to evaluate the efficacy of various compounds against CCR7, confirming cosalane's significant inhibitory effects at physiologic concentrations .

Data Tables

Compound Receptor Target IC50 (µM) Effect on Chemotaxis
CosalaneCCR15.0Significant inhibition
CosalaneCCR7 (CCL19)1.0Significant inhibition
CosalaneCCR7 (CCL21)10.0Moderate inhibition

Case Studies

  • Study on CCR7 Inhibition
    • In a study evaluating the effects of cosalane on human T cells, researchers found that pretreatment with cosalane significantly impaired cell migration in response to CCL19 and CCL21. The results indicated that cosalane not only inhibited receptor activation but also had lasting effects on cell behavior even after removal from the assay environment .
  • Evaluation of Cosalane Derivatives
    • Various analogs of cosalane were synthesized to assess their potency against chemokine receptors. The glycine conjugate showed enhanced activity compared to the parent compound, suggesting that structural modifications can lead to improved therapeutic profiles .

Wirkmechanismus

Cosalane derivatives exert their effects primarily by inhibiting the binding of gp120 to CD4, which prevents the fusion of the viral envelope with the cell membrane. This inhibition blocks the entry of the virus into host cells. Additionally, cosalane derivatives inhibit the activity of reverse transcriptase, an enzyme crucial for viral replication . The molecular targets include gp120 and reverse transcriptase, and the pathways involved are related to viral entry and replication .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Cosalane vs. LJ001 (Aryl Methylene Rhodanine Derivative)
  • Structure :
    • Cosalane: Cholestane anchor + disalicylmethane headgroup .
    • LJ001: Amphiphilic rhodanine derivative lacking lipid-like structure .
  • Mechanism :
    • Cosalane inserts into membranes, blocking gp120-CD4 interaction .
    • LJ001 inhibits membrane fusion via photosensitization, generating reactive oxygen species .
  • Efficacy :
    • Both target enveloped viruses, but LJ001 has a wider antiviral spectrum (e.g., Ebola, influenza) .
    • Cosalane’s activity is specific to retroviruses and select chemokine receptors (e.g., CCR7) .
Cosalane vs. RAFIs (Nucleoside-Perylene Conjugates)
  • Structure :
    • RAFIs: Nucleoside conjugated to perylene, lacking a sterol backbone .
  • Mechanism :
    • RAFIs broadly inhibit enveloped viruses by disrupting membrane curvature .
    • Cosalane’s cholestane moiety enables raftophilic localization without disrupting membrane domains .
  • Pharmacokinetics :
    • Both exhibit low solubility, but RAFIs lack detailed absorption studies .

Functionally Similar Compounds

Cosalane vs. Lipidomimetic Compounds (e.g., Sphingosine Analogues)
  • Mechanism :
    • Sphingosine analogues (e.g., J582C) inhibit membrane fusion via inverted cone-shaped geometry .
    • Cosalane’s activity is independent of membrane curvature modulation .
  • Toxicity :
    • Sphingosine analogues often exhibit higher cytotoxicity compared to Cosalane’s low cytotoxicity .
Cosalane vs. LPC (Lysophosphatidylcholine)
  • Mechanism :
    • LPC inhibits viral entry via positive curvature induction but is highly toxic .
    • Cosalane achieves similar membrane targeting with minimal cytotoxicity .

Pharmacokinetic and Efficacy Comparison

Table 1: Key Properties of Cosalane and Analogues

Compound Target(s) Efficacy (IC50/EC50) Lipophilicity (log P) Oral Bioavailability
Cosalane gp120-CD4, CCR7, reverse transcriptase 0.2–2.7 µM (CCR7) >7 <1%
LJ001 Enveloped viruses Broad-spectrum Not reported Not reported
RAFIs Enveloped viruses Broad-spectrum High (estimated) Not reported
Sphingosine analogues Membrane fusion Sub-micromolar High Low

Key Findings:

  • Lipophilicity-Permeability Paradox : Cosalane’s log P >7 results in extremely low transepithelial permeability (P(app) = 4.494 × 10⁻⁸ cm/s in Caco-2 cells) due to protein binding and poor aqueous solubility . This contrasts with moderate lipophilicity (log Do/b ~3.5), which optimizes absorption .
  • Multi-Target Action : Cosalane uniquely inhibits viral entry (gp120-CD4), reverse transcription, and chemokine receptors (CCR7), while analogues like LJ001 or RAFIs have singular mechanisms .

Therapeutic Potential and Limitations

  • Advantages of Cosalane :
    • Multi-target inhibition reduces risk of viral resistance .
    • Low cytotoxicity enhances safety profile .
  • Limitations :
    • Poor oral bioavailability necessitates alternative delivery systems .
    • High lipophilicity complicates formulation and systemic distribution .

Q & A

Q. What are the primary molecular targets and signaling pathways modulated by Cosalane derivatives in HIV and chemokine receptor research?

Cosalane derivatives primarily target CCR7, a chemokine receptor critical for T-cell migration, and HIV protease. They inhibit CCR7-driven chemotaxis by blocking interactions between CCR7 and its ligands (CCL19/CCL21), with IC50 values ranging from 0.193–2.66 µM . In HIV research, Cosalane derivatives suppress viral replication by interfering with protease activity and CCR7 signaling, though the exact mechanism remains under investigation . Methodologically, target validation involves competitive binding assays, β-arrestin recruitment assays, and calcium flux measurements to confirm receptor-ligand disruption .

Q. How can researchers validate the inhibitory activity of Cosalane derivatives on CCR7-mediated chemotaxis in vitro?

Standard protocols include:

  • Transwell chemotaxis assays : Using human H9 cells or mouse T-cells exposed to CCL19/CCL21 gradients. Inhibitory activity is quantified by comparing cell migration rates with/without Cosalane pretreatment .
  • β-galactosidase fragment complementation assays : To measure CCR7 activation via Gα15-coupled calcium mobilization or β-arrestin recruitment in engineered cell lines (e.g., DiscoveRx β-arrestin systems) .
  • Dose-response profiling : Determine IC50 values using serial dilutions of Cosalane (e.g., 0.1–20 µM) and validate with cytotoxicity controls (e.g., MTT assays) to exclude false positives .

Q. What structural features of Cosalane are critical for its CCR7 antagonism?

The entire molecular architecture is essential:

  • Sterol-fatty acid hybrid structure : The cholesterol-like sterol moiety enables membrane integration, while the fatty acid chain contributes to receptor binding. Isolated sterols (e.g., 5α-cholestane, cholesterol) fail to inhibit CCR7 at 20 µM, confirming the necessity of the full structure .
  • Chlorine substituents : The dichlorinated aromatic ring enhances binding affinity to CCR7, as evidenced by structure-activity relationship (SAR) studies comparing halogenated vs. non-halogenated analogs .

Advanced Research Questions

Q. How to resolve contradictions in Cosalane's differential inhibition of CCR7/CCL19 vs. CCR7/CCL21 signaling?

Cosalane exhibits stronger inhibition of CCL19-driven chemotaxis (IC50 = 0.207 µM) compared to CCL21 (IC50 = 1.98 µM) . This discrepancy may arise from ligand-specific receptor conformations. To investigate:

  • Pre-incubation experiments : Treat cells with Cosalane before washing and chemokine exposure. Persistent inhibition post-washout suggests membrane embedding and receptor stabilization in an inactive state .
  • Biolayer interferometry : Compare binding kinetics of Cosalane to CCR7 in the presence of CCL19 vs. CCL21 to identify conformational differences .

Q. What methodologies confirm that Cosalane's activity requires the entire molecule rather than isolated domains?

  • SAR studies : Test truncated analogs (e.g., sterol-only or fatty acid-only derivatives) in chemotaxis assays. Non-sterol fragments alone show no activity .
  • Molecular dynamics simulations : Model Cosalane’s interaction with CCR7 to identify multi-domain binding sites inaccessible to partial structures .

Q. How to assess Cosalane's membrane interaction and persistent receptor inhibition post-washout?

  • Fluorescence anisotropy : Label Cosalane with a fluorescent probe (e.g., BODIPY) to track its localization in cell membranes .
  • Surface plasmon resonance (SPR) : Measure binding affinity of CCR7 extracellular domains to Cosalane to distinguish membrane-embedded vs. soluble interactions .

Q. What strategies are effective for screening Cosalane derivatives with multi-target effects (e.g., RANTES/CCL5 and CCR7)?

  • Dual-reporter assays : Use HEK-293 cells co-expressing CCR7 and CCR1/CCR5 to screen for cross-reactivity. For example, Cosalane inhibits RANTES/CCL5-driven monocyte migration (IC50 = 0.5 µM) by binding directly to the chemokine .
  • In vivo models : Test efficacy in chronic fungal asthma models (e.g., IL-13-driven inflammation) to evaluate therapeutic breadth .

Q. How to design SAR studies for Cosalane derivatives considering its dual sterol and non-sterol components?

  • Fragment-based drug design (FBDD) : Synthesize hybrid molecules combining sterol scaffolds with novel pharmacophores (e.g., sulfonamides) to optimize CCR7 binding .
  • High-throughput screening (HTS) : Screen >100,000 compounds using β-arrestin recruitment assays to identify derivatives with improved potency (e.g., UNC10150582, a second-generation analog) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.